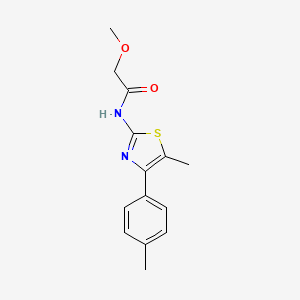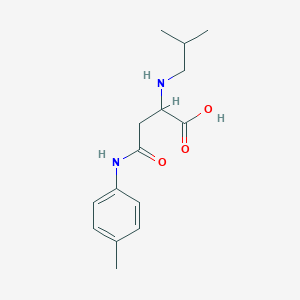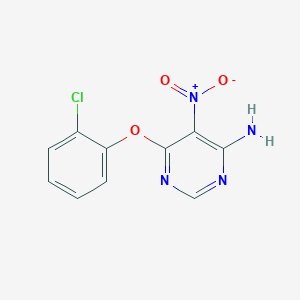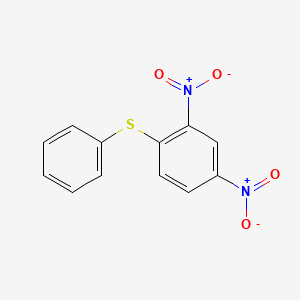
1-Benzoyl-4-(1-piperidinylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzoyl-4-(1-piperidinylsulfonyl)piperazine” is a chemical compound with a molecular weight of 337.44. It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .Aplicaciones Científicas De Investigación
Phospholipase A2 Inhibition 1-Benzoyl-2-alkyl piperazines, including derivatives with the sulfamide modification and electrodonor substituents on the benzenesulfonyl moiety, have been identified as potent inhibitors of Group I and II secreted phospholipase A2 (PLA2) enzymes. These compounds demonstrate significant activity improvements, suggesting their potential in modulating inflammatory responses. The lipophilicity of these compounds is a critical factor for their activity, providing insights into their interaction with PLA2's catalytic site (Binisti et al., 2001).
Enzymatic Metabolism Study The oxidative metabolism of 1-Benzoyl-4-(1-piperidinylsulfonyl)piperazine derivatives has been studied in the context of a novel antidepressant, Lu AA21004. This research outlines the compound's metabolism by various cytochrome P450 enzymes and subsequent metabolites, providing a foundation for understanding its biotransformation and the role of specific enzymes in its metabolic pathway (Hvenegaard et al., 2012).
Anti-Acetylcholinesterase Activity Research into 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has revealed potent anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific substitutions significantly enhances activity, suggesting these compounds as potential candidates for antidementia agents. This investigation highlights the critical role of the nitrogen atom's basic quality in the piperidine ring for increased activity (Sugimoto et al., 1990).
Structural and Synthesis Studies The synthesis and structural analysis of 1-Benzenesulfonyl-4-benzhydryl-piperazine, derived from 1-benzhydryl piperazine, have been explored through X-ray crystallography. This research provides detailed insights into the compound's molecular structure, showcasing a distorted tetrahedral geometry around the sulfur atom and revealing intermolecular hydrogen bonding patterns (Ananda Kumar et al., 2007).
Antimicrobial and Antioxidant Activities Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. This research demonstrates significant antimicrobial activity against pathogenic bacterial and fungal strains, with certain compounds showing moderate antioxidant activity, opening avenues for further therapeutic applications (Mallesha & Mohana, 2011).
Propiedades
IUPAC Name |
phenyl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16(15-7-3-1-4-8-15)17-11-13-19(14-12-17)23(21,22)18-9-5-2-6-10-18/h1,3-4,7-8H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBBCZNSTUJKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide](/img/structure/B2712329.png)

![N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712333.png)
![[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol](/img/structure/B2712334.png)

![Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2712337.png)



![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2712345.png)
